![molecular formula C13H11N3S B1204172 2-((2-(4-Pyridyl)methyl)thio)benzimidazole CAS No. 23593-14-8](/img/structure/B1204172.png)
2-((2-(4-Pyridyl)methyl)thio)benzimidazole
Overview
Description
Synthesis Analysis
The synthesis of 2-((2-(4-Pyridyl)methyl)thio)benzimidazole derivatives involves several key methodologies, highlighting the compound's versatility and the interest in modifying its structure for enhanced activity. One study explores the synthesis of pyrido[1,2-a]benzimidazoles through a direct copper-catalyzed amination, emphasizing the importance of an acid additive for successful synthesis (Masters et al., 2011). Another approach involves a facile synthesis utilizing thiamine hydrochloride as a promoter in water medium, demonstrating an eco-friendly and efficient route (Liu et al., 2012).
Scientific Research Applications
Anti-Helicobacter pylori Agents:
- Some derivatives of 2-((2-(4-Pyridyl)methyl)thio)benzimidazole have shown potent anti-Helicobacter pylori activity, with minimum bactericidal concentration (MBC) values ranging from 0.5 to 4 microg/mL. These compounds exhibit antibacterial properties selective for Helicobacter spp. and can act as proton pump inhibitors (PPIs) (Kühler et al., 1998); (Kühler et al., 2002).
Inhibition of Chondrogenesis in Cell Culture:
- Benzimidazoles, including 2-((2-(4-Pyridyl)methyl)thio)benzimidazole derivatives, have shown inhibitory action on chondrogenesis in mouse limb bud cell culture systems (Tsuchiya et al., 1987).
Proton Transfer in Nafion Membranes:
- The compound has been used as a probe to study proton transfer through Nafion membranes, indicating its utility in materials science and electrochemistry (Iyer et al., 2012).
Corrosion Inhibition:
- It has been evaluated as a potential CO2 corrosion inhibitor for steel in various environments, demonstrating its application in industrial and material sciences (Onyeachu et al., 2019); (Zhang et al., 2012).
Antiulcer Agents:
- Certain derivatives have shown potential as antiulcer agents, displaying anti-secretory and cytoprotective activities, and some have been developed for clinical evaluation (Kubo et al., 1990).
Anticancer Activities:
- Novel benzimidazole derivatives bearing pyridyl/piperazine moieties have shown anticancer activities, particularly against lung adenocarcinoma and glioma cell lines (Çiftçi et al., 2021).
Inhibition of (H+,K+)-ATPase:
- Some derivatives act as inhibitors of (H+,K+)-ATPase, a mechanism that underlies their potential application as gastric acid secretion inhibitors (Fellenius et al., 1981).
Safety And Hazards
properties
IUPAC Name |
2-(pyridin-4-ylmethylsulfanyl)-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S/c1-2-4-12-11(3-1)15-13(16-12)17-9-10-5-7-14-8-6-10/h1-8H,9H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTXQYUQXAYWLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90178242 | |
Record name | 2-((2-(4-Pyridyl)methyl)thio)benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90178242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(4-Pyridyl)methyl)thio)benzimidazole | |
CAS RN |
23593-14-8 | |
Record name | 2-((2-(4-Pyridyl)methyl)thio)benzimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023593148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-((2-(4-Pyridyl)methyl)thio)benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90178242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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